molecular formula C35H61N3O9 B15145684 cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]

cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal]

Cat. No.: B15145684
M. Wt: 667.9 g/mol
InChI Key: OWUREPXBPJFMOK-YXRMYXQLSA-N
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Description

Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] is a cyclic depsipeptide, a class of compounds characterized by the presence of both peptide and ester bonds. Depsipeptides are known for their diverse biological activities and potential therapeutic applications, particularly in targeting cancer cells .

Preparation Methods

The synthesis of cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] typically involves solid-phase peptide synthesis (SPPS) techniques. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The ester bonds are introduced by incorporating hydroxy acids into the sequence. After the assembly of the linear precursor, cyclization is achieved through a lactonization reaction .

Chemical Reactions Analysis

Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] can undergo various chemical reactions, including:

Scientific Research Applications

Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] has several scientific research applications:

    Chemistry: Used as a model compound to study the properties and reactivity of depsipeptides.

    Biology: Investigated for its potential to modulate biological pathways and cellular processes.

    Medicine: Explored for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] involves its interaction with specific molecular targets, leading to the modulation of cellular pathways. It can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it may inhibit certain enzymes involved in cell proliferation .

Comparison with Similar Compounds

Cyclo[DL-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-D-OVal] is unique among depsipeptides due to its specific amino acid sequence and structural features. Similar compounds include:

Properties

Molecular Formula

C35H61N3O9

Molecular Weight

667.9 g/mol

IUPAC Name

(3S,6R,12R,15S,18R)-3,9-bis[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3/t22-,23-,24-,25-,26?,27+,28+,29+/m0/s1

InChI Key

OWUREPXBPJFMOK-YXRMYXQLSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)C(C)C)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

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